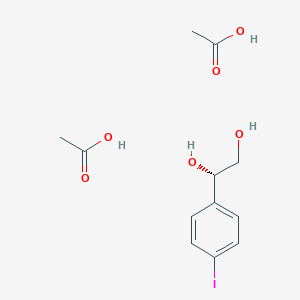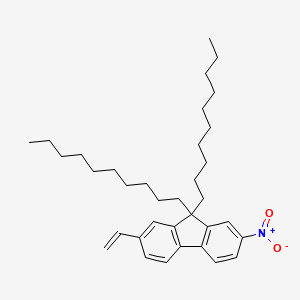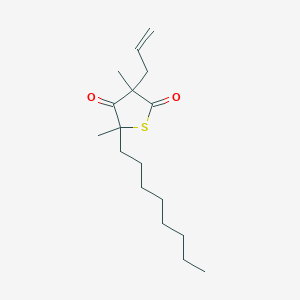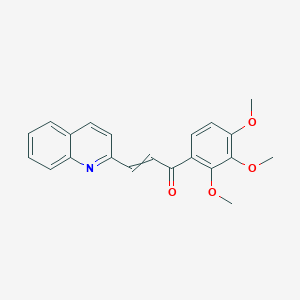![molecular formula C46H26F4N4 B15168887 6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] CAS No. 647375-64-2](/img/structure/B15168887.png)
6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] typically involves multi-step organic reactions. One common method includes the condensation of 2,3-diaminophenazine with 4-fluorobenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the quinoxaline ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often facilitated by catalysts like iron(III) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Iron(III) chloride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups attached to the aromatic rings.
科学研究应用
6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with DNA or proteins, leading to changes in cellular functions. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
4′,4′′′′-(1,4-Phenylene)bis(2,2′6′,2′′-terpyridine): Another compound with a similar phenylene core but different substituents, used in coordination chemistry and materials science.
6,6′-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione): A compound with a similar fluorinated structure, used in coordination polymers.
Uniqueness
6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] is unique due to its specific arrangement of fluorine atoms and quinoxaline rings, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific interactions with other molecules.
属性
CAS 编号 |
647375-64-2 |
|---|---|
分子式 |
C46H26F4N4 |
分子量 |
710.7 g/mol |
IUPAC 名称 |
6-[4-[2,3-bis(4-fluorophenyl)quinoxalin-6-yl]phenyl]-2,3-bis(4-fluorophenyl)quinoxaline |
InChI |
InChI=1S/C46H26F4N4/c47-35-15-5-29(6-16-35)43-45(31-9-19-37(49)20-10-31)53-41-25-33(13-23-39(41)51-43)27-1-2-28(4-3-27)34-14-24-40-42(26-34)54-46(32-11-21-38(50)22-12-32)44(52-40)30-7-17-36(48)18-8-30/h1-26H |
InChI 键 |
RQFMPANDXVSFMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C6=CC7=C(C=C6)N=C(C(=N7)C8=CC=C(C=C8)F)C9=CC=C(C=C9)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


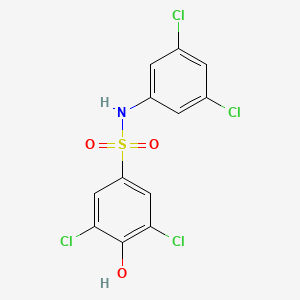
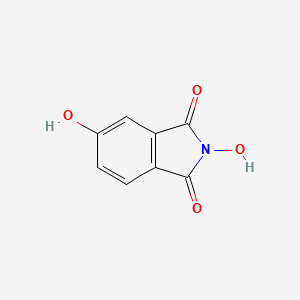
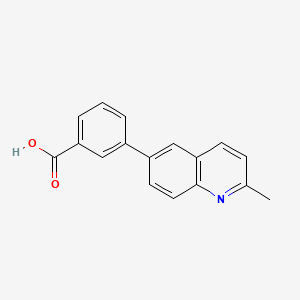
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)-](/img/structure/B15168812.png)
![1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene)](/img/structure/B15168824.png)
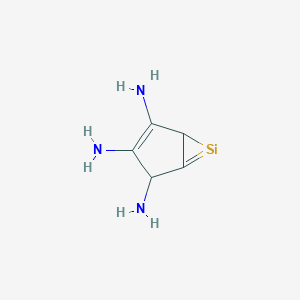
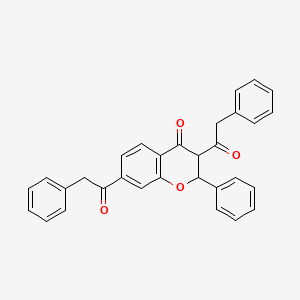
![5-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}-2-nitrobenzamide](/img/structure/B15168845.png)
![4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide](/img/structure/B15168846.png)
